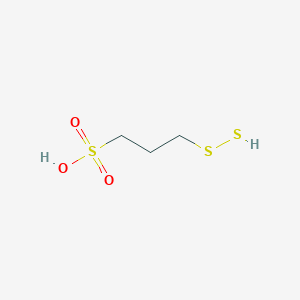
3-Disulfanylpropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Disulfanylpropane-1-sulfonic acid typically involves the reaction of propane-1,2,3-triol (glycerol) with sulfur compounds under controlled conditions. One common method includes the use of thiourea and hydrogen peroxide in an acidic medium to introduce the sulfanyl groups . The reaction is carried out at a temperature range of 50-70°C, and the product is purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the use of sulfuric acid as a catalyst and involves multiple stages of purification to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Disulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonic acid compounds.
Scientific Research Applications
3-Disulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Disulfanylpropane-1-sulfonic acid primarily involves its ability to chelate metal ions. The sulfanyl groups form strong bonds with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This chelation process is crucial in its role as an antidote for heavy metal poisoning, as it facilitates the excretion of toxic metals from the body .
Comparison with Similar Compounds
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal poisoning, but with a different structure and mechanism of action.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain metals compared to 3-Disulfanylpropane-1-sulfonic acid.
Uniqueness
This compound is unique due to its dual sulfanyl groups, which provide enhanced chelating properties and specificity for certain metal ions. This makes it particularly effective in applications requiring the selective binding and removal of heavy metals .
Properties
CAS No. |
184294-50-6 |
|---|---|
Molecular Formula |
C3H8O3S3 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-(disulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)3-1-2-8-7/h7H,1-3H2,(H,4,5,6) |
InChI Key |
HSYUNBGETXHZOK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSS)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
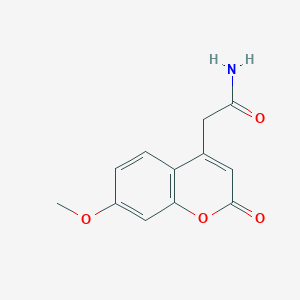
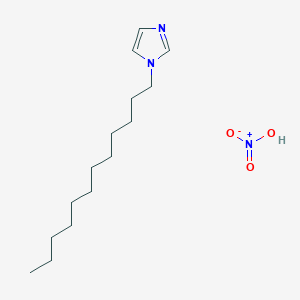

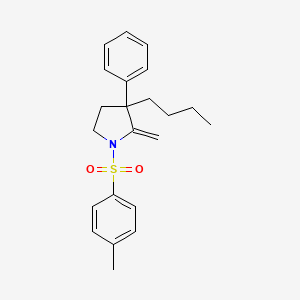
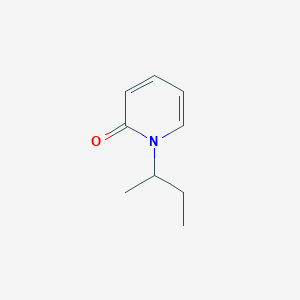

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)

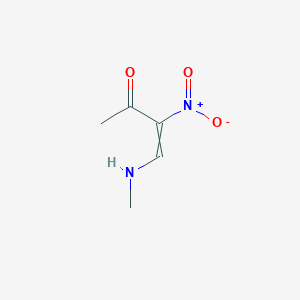
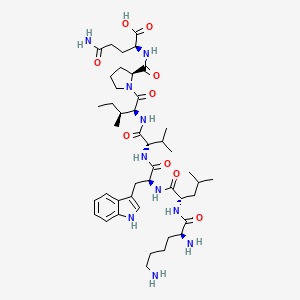
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)
